molecular formula C12H15NO2 B11893288 (R)-Methyl 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

(R)-Methyl 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Cat. No.: B11893288
M. Wt: 205.25 g/mol
InChI Key: NWQKQMXXOWLGHZ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Methyl 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is an organic compound with a complex structure that includes an amino group, a carboxylate group, and a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a naphthalene derivative followed by the introduction of the amino group and the esterification of the carboxylate group. The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halides or alkyl chains.

Scientific Research Applications

®-Methyl 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-Methyl 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to changes in cellular function or signaling. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ®-Methyl 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate include other amino-substituted naphthalene derivatives and related carboxylate esters. Examples include:

  • 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
  • Methyl 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Uniqueness

What sets ®-Methyl 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate apart is its specific stereochemistry and the combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl (7R)-7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-4-2-3-8-5-6-9(13)7-11(8)10/h2-4,9H,5-7,13H2,1H3/t9-/m1/s1

InChI Key

NWQKQMXXOWLGHZ-SECBINFHSA-N

Isomeric SMILES

COC(=O)C1=CC=CC2=C1C[C@@H](CC2)N

Canonical SMILES

COC(=O)C1=CC=CC2=C1CC(CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.